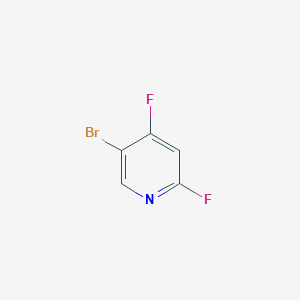

5-Bromo-2,4-difluoropyridine

描述

Significance of Halogenated Pyridines in Organic Synthesis and Heterocyclic Chemistry

Halogenated pyridines are a class of organic compounds that are of significant interest in organic synthesis and heterocyclic chemistry. rsc.org Their utility stems from the presence of one or more halogen atoms on the pyridine (B92270) ring, which can be selectively replaced or can activate the ring for various chemical transformations. These compounds serve as crucial intermediates in the synthesis of a multitude of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.org The position and nature of the halogen substituents greatly influence the reactivity of the pyridine ring, allowing for controlled and regioselective functionalization. researchgate.net

The introduction of halogen atoms, particularly fluorine, can significantly alter the electronic properties of the pyridine ring, often enhancing the compound's metabolic stability and binding affinity in biological systems. This makes halogenated pyridines highly valuable scaffolds in medicinal chemistry. The differential reactivity of various halogens (e.g., fluorine vs. bromine) on the same pyridine ring allows for sequential and site-selective reactions, providing a powerful tool for the construction of polysubstituted pyridine derivatives. researchgate.net

Overview of Dihalogenated Pyridine Derivatives as Precursors

Dihalogenated pyridine derivatives are particularly important precursors in organic synthesis due to the presence of two reactive sites on the pyridine core. This dual functionality allows for a range of synthetic manipulations, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-halogen exchange reactions. The specific combination of halogens, such as in 5-Bromo-2,4-difluoropyridine, offers distinct advantages for synthetic chemists.

For instance, the fluorine atoms in dihalogenated pyridines are generally susceptible to nucleophilic aromatic substitution, while the bromine atom is more amenable to palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira couplings. researchgate.net This differential reactivity enables the stepwise introduction of various functional groups at specific positions on the pyridine ring. This strategic approach is fundamental in the synthesis of highly substituted and complex molecular architectures that are often found in biologically active compounds and functional materials.

Advanced Research Context of this compound and Analogues

In the realm of advanced chemical research, this compound and its analogs serve as key building blocks for the synthesis of novel compounds with specific applications. The unique arrangement of the bromo and fluoro substituents on the pyridine ring makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals. lookchem.comlookchem.com

Research has shown that di- and trihalogenated pyridines are precursors to various biologically active molecules. For example, derivatives of halogenated pyridines are used in the synthesis of compounds with potential herbicidal and nematocidal activity. epo.org Patents have been filed for processes to synthesize various halopyridines, indicating their commercial importance as intermediates. google.comgoogle.com Specifically, this compound and its isomers, like 4-bromo-2,6-difluoropyridine (B1343820) and 5-bromo-2,3-difluoropyridine, are utilized in the creation of complex heterocyclic structures for medicinal chemistry research and the development of new therapeutic agents. researchgate.netcymitquimica.comlookchem.com The ability to selectively functionalize these molecules at different positions is crucial for tuning their biological activity and physical properties.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1802338-36-8 | bldpharm.com |

| Molecular Formula | C5H2BrF2N | bldpharm.com |

| Molecular Weight | 193.98 g/mol | bldpharm.com |

| Storage Temperature | 2-8°C | bldpharm.com |

| SMILES Code | FC1=CC(F)=NC=C1Br | bldpharm.com |

Spectroscopic Data of a Related Compound: 4-Bromo-2,5-difluoropyridine

| Property | Value | Source |

| Molecular Formula | C5H2BrF2N | nih.gov |

| Molecular Weight | 193.98 g/mol | nih.gov |

| IUPAC Name | 4-bromo-2,5-difluoropyridine | nih.gov |

| InChI | InChI=1S/C5H2BrF2N/c6-3-1-5(8)9-2-4(3)7/h1-2H | nih.gov |

| InChIKey | NQMLFBWARKCSDF-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | C1=C(C(=CN=C1F)F)Br | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,4-difluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-3-2-9-5(8)1-4(3)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOIBPXBTQZCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802338-36-8 | |

| Record name | 5-bromo-2,4-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2,4 Difluoropyridine and Analogous Difluoropyridines

Direct Halogenation and Fluorination Strategies

Direct methods aim to introduce bromine and fluorine atoms onto a pyridine (B92270) core in a limited number of steps, focusing on regioselectivity and efficiency.

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are key intermediates in organic synthesis. nih.gov The development of regioselective bromination techniques is a high priority to ensure the correct placement of the bromine atom on the pyridine ring. nih.gov The positional selectivity of electrophilic aromatic bromination is influenced by the reaction conditions and the reagents used. nih.gov

Reagents such as N-bromosuccinimide (NBS) are commonly employed for such transformations. For instance, in the synthesis of precursors to halogenated pyridines, 2-aminopyridine (B139424) can be brominated to afford 2-amino-5-bromopyridine. heteroletters.org Similarly, the bromination of 2-amino-4-chloropyridine (B16104) using NBS in dichloromethane (B109758) at 0°C selectively yields 2-amino-5-bromo-4-chloropyridine with high efficiency. guidechem.comgoogle.com The control of regioselectivity in these reactions is crucial, as mixtures of mono- and di-halogenated derivatives can often be formed. heteroletters.org

| Starting Material | Brominating Agent | Product | Yield |

| 2-amino-4-chloropyridine | N-bromosuccinimide (NBS) | 2-amino-5-bromo-4-chloropyridine | 87% guidechem.comgoogle.com |

| 2-aminopyridine | N-bromosuccinimide (NBS) | 2-amino-5-bromopyridine | >90% heteroletters.org |

This table illustrates examples of regioselective bromination reactions on pyridine precursors.

Potassium fluoride (B91410) (KF) serves as a primary source of the fluoride ion for converting chloro- and bromo-aromatic compounds into their fluorinated counterparts through halogen exchange (Halex) reactions. wikipedia.orggoogle.com These reactions are typically conducted in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. wikipedia.orggoogle.com The conversion of chlorinated pyridines to the corresponding fluoropyridines is a well-established application of this methodology. googleapis.com

While alkali metal fluorides can have limited solubility in organic solvents, techniques such as the use of phase-transfer catalysts (e.g., crown ethers) can enhance their efficacy. google.comox.ac.uk Recent advancements have explored synergistic catalytic systems to improve the solubilization and reactivity of KF for more challenging fluorinations. ox.ac.uk The Halex reaction is pivotal for transforming intermediates like 5-Bromo-2,4-dichloropyridine into the target compound, 5-Bromo-2,4-difluoropyridine, by replacing both chlorine atoms with fluorine.

Multi-Step Synthetic Routes from Established Precursors

Complex target molecules often necessitate multi-step synthetic sequences that build upon readily available starting materials, allowing for precise control over the introduction of functional groups.

A robust and widely used strategy for introducing halogens onto a pyridine ring involves the diazotization of an aminopyridine precursor. The resulting diazonium salt is a versatile intermediate that can be converted into various halides. organic-chemistry.org

This process typically involves two key stages:

Bromination of an Aminopyridine: As detailed in section 2.1.1, an amino group directs the electrophilic bromination to specific positions on the pyridine ring. For example, 2-aminopyridine can be selectively brominated to give 2-amino-5-bromopyridine. researchgate.net

Diazotization and Halogenation: The amino group of the brominated intermediate is then treated with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid to form a diazonium salt. organic-chemistry.org This salt is subsequently displaced by a halide.

For introducing chlorine (Sandmeyer-type reaction), reagents like cuprous chloride are used. This is a key step in the synthesis of 5-Bromo-2,4-dichloropyridine from 2-amino-5-bromo-4-chloropyridine. guidechem.comgoogle.com

For introducing fluorine (Balz-Schiemann reaction), fluoroboric acid is often employed, as seen in the synthesis of 2-Bromo-5-fluoropyridine from 2-bromo-5-aminopyridine. guidechem.com An improved Blaz-Schiemann reaction can also be used for the fluorination of aminopyridine compounds. google.com

| Precursor | Reagents | Intermediate | Product | Overall Yield |

| 2-amino-4-chloropyridine | 1. NBS; 2. NaNO₂, HCl, CuCl | 2-amino-5-bromo-4-chloropyridine | 5-Bromo-2,4-dichloropyridine | >50% google.com |

| 5-aminopyridine | 1. NBS; 2. NaNO₂, HCl, HBF₄ | 2-bromo-5-aminopyridine | 2-Bromo-5-fluoropyridine | Not specified guidechem.com |

This table summarizes multi-step syntheses involving diazotization and halogenation of aminopyridine precursors.

Halogen exchange (Halex) reactions are crucial for the synthesis of fluorinated aromatic compounds from chloro- or bromo-aromatic precursors. google.com The ability to selectively replace one type of halogen with another allows for the synthesis of specific isomers that might be difficult to obtain directly. The reaction involves heating a haloaromatic compound with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF). google.comgoogleapis.com

The reactivity of halogens in these exchanges typically follows the order I > Br > Cl, and the reaction is facilitated by electron-withdrawing groups on the aromatic ring. In the context of synthesizing this compound, the precursor 5-Bromo-2,4-dichloropyridine undergoes a double halogen exchange, where both chlorine atoms are substituted by fluorine. The conditions for these reactions, including temperature and choice of solvent (e.g., sulfolane), must be carefully controlled to achieve high yields and prevent side reactions. google.com The use of catalysts can sometimes mitigate the harsh conditions typically required. google.com

Advanced Techniques for Regioselective Functionalization

Modern synthetic chemistry continues to evolve, offering more sophisticated and efficient methods for the regioselective functionalization of heterocyclic compounds. For the synthesis of halogenated pyridines, advanced techniques often focus on improving the efficiency and selectivity of established reactions.

One area of advancement is the development of novel catalytic systems for fluorination. For example, the combination of trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) has emerged as a mild and inexpensive method for oxidative fluorination, providing an alternative to harsher traditional reagents. nih.gov

Furthermore, catalysis can be employed to improve halogen exchange reactions. The use of titanocene (B72419) dihalides in combination with trialkyl aluminum has been shown to facilitate the exchange of fluorine with other halogens in aliphatic systems under mild conditions, showcasing the potential for catalytic control in halogen exchange processes. organic-chemistry.orgsemanticscholar.org For aromatic systems, catalysts such as aminophosphonium salts have been developed to enable halogen exchange reactions under relatively mild conditions, expanding the scope and feasibility of producing a wide variety of fluorinated aromatic compounds. google.com These advanced methods offer pathways to synthesize complex difluoropyridine analogs with high precision.

Application of Temporary Protecting Groups for Regiocontrol (e.g., Trialkylsilyl Trick)

The strategic use of temporary protecting groups is a powerful tool in organic synthesis to direct reactions to a specific position on an aromatic ring. The "trialkylsilyl trick" is one such strategy, where a bulky trialkylsilyl group is introduced to block a more reactive site, thereby forcing a subsequent reaction to occur at a less sterically hindered or electronically favored position. After the desired transformation, the silyl (B83357) group can be easily removed.

While the application of this methodology is well-documented for various aromatic systems, its specific use in the regiocontrolled synthesis of this compound from a 2,4-difluoropyridine (B1303125) precursor is not extensively detailed in the scientific literature. The underlying principle would involve the selective silylation of 2,4-difluoropyridine. Given the electronic properties of the fluorine atoms, the pyridine ring is electron-deficient, which can influence the regioselectivity of both the silylation and subsequent bromination steps.

In theory, a bulky trialkylsilyl group could be introduced at a specific position, directing the subsequent bromination to the desired C-5 position. The successful implementation of this strategy would depend on achieving high regioselectivity in both the silylation and bromination steps, followed by efficient cleavage of the silyl protecting group to yield the final product.

Chemo- and Regioselective Installation of Aryl Bromides via Organolithium Chemistry

Organolithium chemistry provides a robust avenue for the chemo- and regioselective functionalization of pyridine rings. A notable example is the synthesis of functionalized 2,6-dibromo-3,5-difluoropyridines, which serves as a strong analog to the synthesis of this compound.

A key study in this area demonstrated the highly regioselective lithiation of 2,4,6-tribromo-3,5-difluoropyridine (B1586626). arkat-usa.org Treatment of this starting material with n-butyllithium in diethyl ether at low temperatures (-78°C) results in a clean debromo-lithiation exclusively at the 4-position. arkat-usa.org This high regioselectivity is attributed to the stabilizing effect of the two ortho-fluorine substituents on the resulting carbanion at the C-4 position. arkat-usa.org

The generated 4-lithio-2,6-dibromo-3,5-difluoropyridine intermediate is a versatile synthon that can be trapped with various electrophiles. arkat-usa.org While direct bromination to install a fifth bromine atom is not the focus of this particular study, the principle of generating a regioselectively lithiated difluoropyridine is clearly established. This lithiated intermediate could, in principle, be reacted with a suitable electrophilic bromine source to introduce a bromine atom at the desired position.

The research on 2,4,6-tribromo-3,5-difluoropyridine showcases the successful trapping of the 4-lithio intermediate with a range of electrophiles, leading to a variety of 4-substituted-2,6-dibromo-3,5-difluoropyridines. The yields of these reactions are summarized in the table below.

Table 1: Reaction of 4-Lithio-2,6-dibromo-3,5-difluoropyridine with Various Electrophiles arkat-usa.org

| Electrophile | Product | Yield (%) |

|---|---|---|

| Allyl bromide | 4-Allyl-2,6-dibromo-3,5-difluoropyridine | 65 |

| Dimethylformamide | 2,6-Dibromo-3,5-difluoropyridine-4-carboxaldehyde | 58 |

| Carbon dioxide | 2,6-Dibromo-3,5-difluoropyridine-4-carboxylic acid | 35 |

| Benzaldehyde | (2,6-Dibromo-3,5-difluoropyridin-4-yl)(phenyl)methanol | 72 |

| Benzoyl chloride | (2,6-Dibromo-3,5-difluoropyridin-4-yl)(phenyl)methanone | 45 |

This methodology highlights the power of organolithium chemistry to achieve highly chemo- and regioselective functionalization of electron-deficient difluoropyridine systems. The exclusive formation of the 4-lithiated species from a tribrominated precursor underscores the directing influence of the fluorine atoms and the potential for precise installation of substituents on the pyridine ring.

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2,4 Difluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for functionalizing halogenated pyridines. In the case of 5-Bromo-2,4-difluoropyridine, the presence of multiple halogen substituents with differing reactivity, along with the activating effect of the pyridine (B92270) nitrogen, leads to complex and often highly regioselective substitution patterns. The outcomes of these reactions are dictated by a combination of electronic and steric factors, as well as the specific reaction conditions employed.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The positions ortho and para to the ring nitrogen (C-2, C-4, and C-6) are particularly activated towards SNAr. In polyhalogenated pyridines, the regioselectivity of nucleophilic substitution is a critical aspect. For instance, in the related compound pentafluoropyridine, nucleophilic attack under mild conditions typically occurs at the C-4 position. rsc.org However, under harsher conditions, substitution at the C-2 and C-6 positions can also be observed. rsc.org

For this compound, the fluorine atom at the C-4 position is generally the most susceptible to nucleophilic displacement. This is attributed to the strong activation by the para-nitrogen atom. The fluorine atoms are better leaving groups than bromine in SNAr reactions due to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex.

In a similar vein, studies on 2,4-dichloropyrimidines have shown that substitution is usually C-4 selective. wuxiapptec.com However, exceptions arise, leading to C-2 substitution or a mixture of products, highlighting the sensitivity of regioselectivity to the electronic nature of other ring substituents. wuxiapptec.com

The regiochemical outcome of SNAr reactions on this compound is a delicate interplay of electronic and steric effects. Electron-withdrawing groups on the pyridine ring enhance its electrophilicity and facilitate nucleophilic attack, while electron-donating groups have the opposite effect.

The relative reactivity of the halogen atoms is a key determinant. Fluorine, being the most electronegative halogen, strongly activates the carbon to which it is attached for nucleophilic attack. The bromine atom at C-5 is less prone to nucleophilic displacement in SNAr reactions compared to the fluorine atoms at C-2 and C-4.

Steric hindrance can also play a significant role. rsc.org Nucleophiles will preferentially attack the less sterically hindered electrophilic center. In this compound, the C-4 position is generally less hindered than the C-2 position, which is flanked by the nitrogen atom and the C-3 hydrogen.

Computational studies on related systems, such as 2,4-dichloropyrimidines, have utilized analyses of the Lowest Unoccupied Molecular Orbital (LUMO) to predict regioselectivity. wuxiapptec.com The distribution of the LUMO can indicate the most likely sites for nucleophilic attack. For instance, when a strong electron-donating group is present at the C-6 position of a 2,4-dichloropyrimidine, the LUMO lobes at C-2 and C-4 can become similar in size, leading to a loss of selectivity. wuxiapptec.com

The activation of C-F bonds for nucleophilic substitution is a challenging yet crucial transformation in the synthesis of fluorinated organic molecules. While the C-F bond is the strongest single bond to carbon, its cleavage can be achieved under specific conditions. cas.cn In the context of SNAr, the high electronegativity of fluorine stabilizes the anionic intermediate, making the C-F bond susceptible to nucleophilic attack in activated aromatic systems like this compound.

The selective displacement of one fluorine atom over another in a polyfluorinated system is often achievable by carefully controlling reaction conditions. For example, in pentafluoropyridine, substitution at the C-4 position can be achieved selectively under mild conditions, while substitution at C-2 and C-6 requires more forcing conditions. rsc.org This principle can be extended to this compound, where the C-4 fluorine is expected to be the most labile towards nucleophilic attack due to its para relationship with the ring nitrogen.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the presence of a bromine atom provides a handle for such transformations, allowing for the selective introduction of various functionalities while potentially leaving the C-F bonds intact.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. nih.govmdpi.comtcichemicals.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

In the case of this compound, the C-Br bond is significantly more reactive than the C-F bonds towards the oxidative addition step in the palladium catalytic cycle. This difference in reactivity allows for the selective coupling at the C-5 position.

A general procedure for a Suzuki-Miyaura coupling reaction involves reacting the bromo-substituted pyridine with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate in a suitable solvent system. rsc.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2,4-Difluoro-5-phenylpyridine |

This table represents a typical reaction and not specific experimental results from a cited source.

The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.

The Sonogashira coupling is another pivotal palladium-catalyzed cross-coupling reaction that enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgsoton.ac.uk

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to occur selectively at the C-5 position due to the higher reactivity of the C-Br bond. This allows for the introduction of an alkynyl group, a versatile functional handle for further synthetic transformations. researchgate.netresearchgate.net

The mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition to the C-Br bond. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination then affords the alkynylated pyridine.

Table 2: Representative Sonogashira Coupling Reaction

| Electrophile | Nucleophile | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | THF | 2,4-Difluoro-5-(phenylethynyl)pyridine |

This table represents a typical reaction and not specific experimental results from a cited source.

Recent advancements have also led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain contexts to avoid issues associated with copper catalysis. nih.gov

Negishi Coupling and Other Palladium-Catalyzed Processes for Diverse Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a versatile substrate in this regard. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is a particularly effective method for the derivatization of this compound. wikipedia.orgorganic-chemistry.org The general mechanism for such palladium-catalyzed couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The reactivity of the halogens in this compound towards palladium catalysis is differentiated. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bonds in typical palladium-catalyzed processes. This selective reactivity allows for the targeted functionalization at the C-5 position. For instance, in reactions analogous to the Suzuki-Miyaura coupling, which utilizes organoboron reagents, the bromine at the 5-position would be the expected site of reaction. nih.govmdpi.com

While specific examples of Negishi coupling with this compound are not extensively detailed in the literature, the general principles of palladium-catalyzed reactions on polyhalogenated pyridines suggest that a variety of organozinc reagents (alkyl, aryl, vinyl, etc.) could be successfully coupled at the C-5 position. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. acsgcipr.orgjk-sci.comorganic-chemistry.orglibretexts.org

Below is a representative table of potential Negishi coupling reactions and other palladium-catalyzed processes involving this compound, based on established methodologies for similar substrates.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 5-Phenyl-2,4-difluoropyridine |

| Ethylzinc chloride | Pd₂(dba)₃ / XPhos | - | Dioxane | 5-Ethyl-2,4-difluoropyridine |

| Vinylzinc chloride | Pd(OAc)₂ / SPhos | - | Toluene | 5-Vinyl-2,4-difluoropyridine |

| Phenylboronic acid (Suzuki) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Phenyl-2,4-difluoropyridine |

Organometallic Reactivity and Directed Metalation Strategies

The presence of halogen atoms and the nitrogen atom in the pyridine ring profoundly influences the organometallic reactivity of this compound, particularly in deprotonation and metal-halogen exchange reactions.

Directed Lithiation and Halogen-Lithium Exchange

Direct deprotonation of the pyridine ring (directed lithiation) is often challenging due to the inherent electron deficiency of the ring, which can lead to nucleophilic addition of the organolithium reagent. nih.govtcnj.eduarkat-usa.org However, in the case of this compound, the most probable pathway for lithiation involves halogen-lithium exchange. nih.govtcnj.edu The carbon-bromine bond is significantly more susceptible to exchange with organolithium reagents like n-butyllithium (n-BuLi) at low temperatures compared to the more stable carbon-fluorine bonds. harvard.edu

This selective exchange is anticipated to generate the 5-lithio-2,4-difluoropyridine intermediate. This species is a potent nucleophile and can be trapped with a wide array of electrophiles to introduce diverse functional groups at the C-5 position. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. tcnj.eduharvard.edu

The table below illustrates the potential outcomes of halogen-lithium exchange followed by electrophilic quench.

| Reagent | Electrophile | Product |

| 1. n-BuLi, THF, -78 °C | 2. DMF | 2,4-Difluoropyridine-5-carbaldehyde |

| 1. n-BuLi, THF, -78 °C | 2. CO₂ | 2,4-Difluoropyridine-5-carboxylic acid |

| 1. n-BuLi, THF, -78 °C | 2. (CH₃)₃SiCl | 5-(Trimethylsilyl)-2,4-difluoropyridine |

| 1. n-BuLi, THF, -78 °C | 2. I₂ | 2,4-Difluoro-5-iodopyridine |

Deprotonation-Triggered Heavy-Halogen Migration Phenomena

A fascinating aspect of the reactivity of halogenated aromatics and heteroaromatics is the "halogen dance" rearrangement. wikipedia.orgkobe-u.ac.jpresearchgate.netclockss.orgresearchgate.net This phenomenon involves the base-induced migration of a halogen atom from its original position to another on the ring. The driving force for this rearrangement is the formation of a more stable organolithium intermediate. wikipedia.org

In the context of this compound, if a strong, non-nucleophilic base like lithium diisopropylamide (LDA) were to deprotonate the ring, it would likely occur at the C-3 or C-6 position, directed by the fluorine atoms. If deprotonation occurs, the resulting lithiated species could potentially undergo a halogen dance, where the bromine atom at C-5 migrates to the lithiated position. For instance, if deprotonation occurred at C-3, a 1,3-migration of the bromine atom could lead to the formation of 3-bromo-5-lithio-2,4-difluoropyridine.

However, given the high propensity for halogen-lithium exchange at the C-Br bond, observing a deprotonation-triggered halogen dance would likely require carefully controlled conditions and the use of specific bases that favor deprotonation over exchange. To date, there is limited specific experimental evidence of this phenomenon in this compound itself. The typical pattern for halogen dances in pyridine compounds involves a 1,2-halogen shift. clockss.org

Amination Reactions with Halogenated Pyridines

The introduction of amino functionalities to the this compound scaffold can be achieved through nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.orgjk-sci.comorganic-chemistry.orglibretexts.org

In SₙAr reactions, the electron-withdrawing nature of the fluorine atoms and the ring nitrogen activate the pyridine ring towards attack by nucleophiles. Amines can act as nucleophiles, displacing one of the halogen atoms. The regioselectivity of this substitution is dependent on the reaction conditions and the nature of the amine. While the fluorine atoms are generally more susceptible to nucleophilic attack than bromine in activated systems, the precise outcome can be complex. For instance, in reactions with some nucleophiles on polyhalogenated pyridines, substitution at the 2- or 4-position is often favored. mdpi.com

The Buchwald-Hartwig amination offers a more versatile and often more selective method for the formation of C-N bonds. wikipedia.orgacsgcipr.orgjk-sci.comorganic-chemistry.orglibretexts.org This palladium-catalyzed reaction can be used to couple a wide range of primary and secondary amines with aryl halides. In the case of this compound, the greater reactivity of the C-Br bond would again direct the amination to the C-5 position. This method is particularly useful for introducing sterically hindered amines or those with lower nucleophilicity.

The table below provides a summary of potential amination reactions on this compound.

| Amine | Reaction Type | Catalyst/Ligand | Base | Solvent | Product |

| Morpholine | SₙAr | - | K₂CO₃ | DMSO | 4-(2,4-Difluoropyridin-5-yl)morpholine or other isomers |

| Aniline (B41778) | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-(2,4-Difluoropyridin-5-yl)aniline |

| Benzylamine | Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | N-Benzyl-2,4-difluoro-5-pyridinamine |

| Diethylamine | Buchwald-Hartwig | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | N,N-Diethyl-2,4-difluoro-5-pyridinamine |

Applications of 5 Bromo 2,4 Difluoropyridine in Advanced Chemical Synthesis

Construction of Poly-Substituted Pyridine (B92270) Architectures

The strategic functionalization of 5-bromo-2,4-difluoropyridine through a variety of modern synthetic methodologies enables the creation of a wide array of poly-substituted pyridine derivatives. The distinct reactivity of the bromo and fluoro substituents allows for a programmed, stepwise introduction of different functionalities onto the pyridine core.

Palladium-catalyzed cross-coupling reactions are the primary methods for modifying the C5 position. The carbon-bromine bond readily undergoes oxidative addition to a palladium(0) catalyst, initiating catalytic cycles such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netluc.edu These reactions are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds.

Conversely, the fluorine atoms at the C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the pyridine nitrogen atom. This makes them excellent leaving groups in SNAr reactions, allowing for the introduction of oxygen, nitrogen, and sulfur nucleophiles. nih.govmdpi.com The C4 position is generally more reactive to nucleophilic attack than the C2 position. This hierarchy of reactivity (C-Br cross-coupling > C4-F substitution > C2-F substitution) provides a powerful tool for the controlled construction of complex pyridine structures.

Below is a summary of key transformations used to build poly-substituted pyridines from this compound.

| Reaction Type | Target Site | Reagents/Catalyst | Bond Formed | Typical Products |

| Suzuki-Miyaura Coupling | C5-Br | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Aryl/Vinylboronic acid | C-C | 5-Aryl/Vinyl-2,4-difluoropyridines |

| Sonogashira Coupling | C5-Br | Pd catalyst, Cu(I) cocatalyst, Base, Terminal alkyne | C-C (sp²-sp) | 5-Alkynyl-2,4-difluoropyridines |

| Buchwald-Hartwig Amination | C5-Br | Pd catalyst, Ligand, Base, Primary/Secondary amine | C-N | 5-Amino-2,4-difluoropyridines |

| Nucleophilic Aromatic Substitution (SNAr) | C4-F, C2-F | Nucleophile (e.g., R-OH, R-NH₂, R-SH), Base | C-O, C-N, C-S | 4/2-Substituted-5-bromo-fluoropyridines |

| Halogen-Metal Exchange | C5-Br | Organolithium reagent (e.g., n-BuLi, t-BuLi) | C-Li | 2,4-Difluoro-5-lithiopyridine |

Synthesis of Complex Heterocyclic Systems

The unique electronic and steric properties of this compound make it a key precursor for the synthesis of more elaborate heterocyclic systems, including those containing multiple azole rings or fused polycyclic frameworks.

Orthogonal Synthetic Approaches to Bisazolyl Pyridines

An orthogonal synthetic strategy allows for the independent and sequential modification of multiple reactive sites on a single molecule. This compound is an excellent platform for such strategies in the synthesis of non-symmetrical bisazolyl pyridines. A general, three-step approach can be envisioned where the two fluorine atoms are substituted in a stepwise manner by different azole nucleophiles, followed by a final functionalization at the bromine position. rsc.org

The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction, where the more reactive C4-fluorine is displaced by the first azole (e.g., pyrazole, indazole) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). rsc.org Following the introduction of the first azole, the second, less reactive C2-fluorine can be substituted by a different azole under more forcing conditions, such as microwave heating at elevated temperatures. rsc.org This stepwise substitution of the two distinct fluorine atoms provides a disubstituted pyridine core.

The final step involves a palladium-catalyzed cross-coupling reaction at the C5-bromo position. This allows for the introduction of a third point of diversity, for example, an aryl or alkynyl group via Suzuki or Sonogashira coupling, respectively. rsc.org This orthogonal approach provides a highly modular and efficient route to complex bisazolyl pyridine derivatives with precise control over the substitution pattern.

Table: Orthogonal Synthesis of a Hypothetical Bisazolyl Pyridine

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | SNAr at C4 | Azole A, Base (e.g., K₂CO₃), DMF | 5-Bromo-2-fluoro-4-(azol-1-yl)pyridine |

| 2 | SNAr at C2 | Azole B, Base (e.g., K₂CO₃), DMF, Microwave | 5-Bromo-2,4-bis(azol-1-yl)pyridine |

Formation of Other Fused and Polycyclic Nitrogen Heterocycles

This compound also serves as a valuable starting material for the construction of N-fused heterocyclic systems, such as pyrido[1,2-a]indoles and related polycyclic structures. rsc.orgbeilstein-journals.org The synthesis of these molecules often involves a sequence of cross-coupling followed by an intramolecular cyclization reaction.

A common strategy begins with the functionalization of the C5 position via a Sonogashira coupling with a terminal alkyne that bears a pendant functional group. For instance, coupling with an ortho-iodinated aniline (B41778) derivative would install the necessary components for a subsequent intramolecular cyclization. The resulting intermediate can then undergo a palladium-catalyzed intramolecular reaction, such as a Heck or Buchwald-Hartwig type cyclization, to form a new ring fused to the pyridine core.

Alternatively, radical cyclization offers another powerful method. researchgate.net An intermediate, prepared by installing an appropriate aryl or heteroaryl group at the C5 position of the pyridine, can be induced to cyclize under radical conditions. For example, a pyrrolyl group substituted with an ortho-bromophenyl moiety can be introduced via a Suzuki coupling. Subsequent treatment with a radical initiator system like tris(trimethylsilyl)silane (B43935) (TTMSS) and AIBN can trigger an intramolecular arylation, forming a new C-C bond and constructing a complex, fused polycyclic system. researchgate.net These cascade or sequential reactions provide efficient pathways to novel heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. researchgate.net

Utilization as a Precursor for Advanced Organic Intermediates

Beyond its direct use in building complex final targets, this compound is frequently employed to generate other advanced organic intermediates. These intermediates, which retain one or more reactive handles, are then used in subsequent synthetic transformations.

One of the most important transformations is the Miyaura borylation reaction. google.com In this palladium-catalyzed process, the C5-bromo group is coupled with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to yield 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This boronic ester is a stable, versatile intermediate that can participate in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of aryl and heteroaryl substituents at the C5 position. The conversion of the bromide to a boronic ester significantly expands the synthetic possibilities, as the boronic ester can be coupled with a different set of aryl halides than the original bromide.

Furthermore, selective SNAr at the C4 or C2 positions generates new brominated intermediates. For example, reaction with sodium methoxide (B1231860) will selectively displace the C4-fluorine to produce 5-bromo-4-methoxy-2-fluoropyridine. This new intermediate retains a bromine atom for cross-coupling and a less reactive fluorine atom for a subsequent nucleophilic substitution, allowing for further diversification. Similarly, halogen-metal exchange at the C5-position using an organolithium reagent at low temperature generates a lithiated pyridine species. This potent nucleophile can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a range of functional groups, creating yet another class of advanced intermediates.

Table: Examples of Advanced Intermediates from this compound

| Reaction | Reagents | Intermediate Product | Potential Subsequent Use |

|---|---|---|---|

| Miyaura Borylation | B₂pin₂, Pd Catalyst, Base (KOAc) | 2,4-Difluoro-5-(pinacolato)boronylpyridine | Suzuki-Miyaura Coupling |

| SNAr (Alkoxylation) | NaOMe, MeOH | 5-Bromo-2-fluoro-4-methoxypyridine | Suzuki Coupling, then SNAr at C2 |

Role As Molecular Scaffolds and Building Blocks in Interdisciplinary Research

Medicinal Chemistry and Drug Discovery Scaffolds

In the realm of medicinal chemistry, the pyridine (B92270) ring is recognized as a "privileged scaffold," meaning it is a structural motif that can bind to a wide range of biological targets. dovepress.comnih.gov The introduction of fluorine and bromine atoms to this core in 5-Bromo-2,4-difluoropyridine further enhances its utility in drug design and discovery.

This compound is an important intermediate in the synthesis of a wide array of biologically active compounds. The fluorine atoms can increase the metabolic stability and binding affinity of a molecule, while the bromine atom provides a convenient handle for further chemical modifications, such as cross-coupling reactions.

A notable example of a structurally similar compound in drug synthesis is 5-bromo-2,4-dichloropyrimidine, which is a key starting material in the synthesis of Ribociclib, a kinase inhibitor approved for the treatment of certain types of breast cancer. ugr.esed.ac.uk The synthesis of Ribociclib involves a series of reactions where the chloro and bromo groups are selectively replaced to build the final complex molecule. This highlights the strategic importance of halogenated pyridine and pyrimidine scaffolds in the development of modern therapeutics.

Furthermore, novel series of 5-bromo-pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. ijpcbs.com These studies have demonstrated that the bromo-pyrimidine core can be elaborated into compounds with significant cytotoxic activity against various cancer cell lines. ijpcbs.comresearchgate.net The design of these molecules often involves replacing the other halogen atoms on the ring with different amine-containing side chains to explore the structure-activity relationship and optimize for potency and selectivity.

| Drug/Compound Class | Starting Material Scaffold | Therapeutic Area |

| Ribociclib | 5-bromo-2,4-dichloropyrimidine | Oncology (Breast Cancer) |

| Bromo-pyrimidine analogs | 5-bromo-2,4-dichloropyrimidine | Oncology, Infectious Disease |

| 5-fluoro-pyrimidine derivatives | 2,4-dichloro-5-fluoropyrimidine | Oncology, Virology |

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. This approach uses small molecules, or "fragments," to probe the binding sites of biological targets. This compound is well-suited for use as a fragment in FBDD for several reasons:

Fluorine for ¹⁹F NMR Screening: The presence of fluorine atoms allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a highly sensitive technique for detecting the binding of fragments to a target protein. lifechemicals.com Since fluorine is not naturally abundant in biological systems, the fluorine signal provides a clean background for detecting binding events. lifechemicals.com

Bromine for X-ray Crystallography: The bromine atom is electron-dense and can facilitate the determination of the three-dimensional structure of a fragment-protein complex using X-ray crystallography. This structural information is crucial for guiding the optimization of the fragment into a more potent lead compound.

Dual Functionality: The combination of both fluorine and bromine atoms in a single fragment provides medicinal chemists with multiple avenues for hit validation and subsequent optimization.

While specific screening campaigns using this compound are not extensively documented in publicly available literature, the principles of FBDD strongly support its utility as a high-quality fragment for initiating drug discovery programs.

| Feature of this compound | Application in FBDD |

| Fluorine atoms | Enables sensitive detection of fragment binding via ¹⁹F NMR spectroscopy. |

| Bromine atom | Acts as a heavy atom for phasing in X-ray crystallography, aiding in structure determination. |

| Pyridine core | Serves as a versatile scaffold for fragment elaboration and optimization. |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound scaffold possesses several features that make it an excellent starting point for the development of novel ligand systems and pharmacophores:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

Modulation of Physicochemical Properties: The fluorine atoms can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH. They also increase lipophilicity, which can enhance membrane permeability.

Vectorial Exploration of Chemical Space: The bromine atom at the 5-position provides a specific vector for chemical elaboration. Through cross-coupling reactions, a wide variety of substituents can be introduced at this position, allowing for the systematic exploration of the chemical space around a target's binding site.

The strategic placement of the bromo and fluoro substituents on the pyridine ring creates a unique electronic and steric profile, making this compound a valuable building block for generating libraries of diverse compounds for screening and for the rational design of new therapeutic agents.

Agrochemical and Crop Protection Research

The structural motifs found in medicinal chemistry are often transferable to the design of new agrochemicals. Halogenated pyridines and pyrimidines are important classes of compounds in the development of modern herbicides and pesticides.

This compound is a valuable intermediate for the synthesis of novel herbicidal compounds. The pyridine core is a common feature in many commercial herbicides. For instance, analogues of the herbicide bromoxynil, which incorporate a pyridine ring, have been synthesized and shown to have potent herbicidal activity. nih.gov

The development of new pyrido[2,3-d]pyrimidine derivatives has also been a focus of herbicide research, with some compounds showing good activity against certain weeds. nih.gov These findings underscore the importance of the pyridine and related heterocyclic scaffolds in the discovery of new crop protection agents. The presence of the bromo and fluoro groups on the this compound ring allows for the fine-tuning of the herbicidal activity and selectivity of the resulting compounds.

Materials Science and Advanced Functional Materials

In the field of materials science, this compound has potential applications as a monomer or building block for the synthesis of advanced functional materials, such as polymers and organic electronic materials. The reactivity of the C-Br and C-F bonds allows for its incorporation into larger molecular architectures through various chemical transformations.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. mdpi.comresearchgate.net These reactions are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of conjugated polymers and other functional materials with tailored electronic and optical properties. nih.gov

While the direct use of this compound in materials science is an emerging area, the well-established chemistry of related compounds like perfluoropyridine in the synthesis of fluorinated polymers suggests significant potential. mdpi.comresearchgate.net The incorporation of the this compound unit into a polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics.

| Reaction Type | Position on this compound | Application in Materials Science |

| Suzuki Coupling | 5-position (C-Br) | Synthesis of conjugated polymers, organic light-emitting diodes (OLEDs) |

| Sonogashira Coupling | 5-position (C-Br) | Creation of rigid-rod polymers and molecular wires |

| Nucleophilic Aromatic Substitution | 2- and 4-positions (C-F) | Polymer modification and synthesis of cross-linked materials |

Precursors for Fluorinated Polymers and Networks

While direct research explicitly detailing the use of this compound as a monomer for fluorinated polymers is limited in publicly available literature, its structural motifs are analogous to other fluorinated pyridines that have been successfully employed in polymer synthesis. The reactivity of the carbon-bromine and carbon-fluorine bonds offers potential pathways for polymerization. For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and constructing polymer backbones.

Furthermore, the fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups or the linking of monomeric units to form polymeric chains. The resulting fluorinated polymers are anticipated to exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy, which are characteristic of fluorinated materials.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Reactive Site on this compound | Potential Co-monomer/Reagent | Resulting Linkage |

| Suzuki Coupling | C-Br | Boronic acids/esters | C-C |

| Stille Coupling | C-Br | Organostannanes | C-C |

| Nucleophilic Aromatic Substitution (SNAr) | C-F | Diols, Diamines, Dithiols | Ether, Amine, Thioether |

Building Blocks for Organic Electronic Materials (e.g., Organic Photovoltaics)

In the field of organic electronics, the design and synthesis of novel π-conjugated materials are crucial for advancing the performance of devices such as organic photovoltaics (OPVs). The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen in this compound makes it an attractive building block for creating electron-deficient moieties within larger conjugated molecules.

By strategically incorporating this pyridine unit into the structure of organic semiconductors, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. This energy level engineering is critical for efficient charge separation and transport in OPV devices. The bromine atom serves as a convenient handle for further chemical modifications and extensions of the conjugated system through cross-coupling reactions, allowing for the synthesis of a diverse library of materials for screening in organic electronic applications.

Components in Liquid Crystal Technologies

The development of new liquid crystal materials often relies on the synthesis of molecules with specific shapes and electronic properties that favor the formation of mesophases. Fluorinated compounds are of particular interest in liquid crystal research due to their ability to influence properties such as dielectric anisotropy, viscosity, and birefringence.

Although specific examples of liquid crystals derived directly from this compound are not extensively documented, its rigid core and the presence of polar fluorine and bromine substituents suggest its potential as a component in liquid crystal design. The difluoropyridine unit can be incorporated into calamitic (rod-like) or discotic (disc-like) molecular architectures. The polarity and polarizability of the C-F and C-Br bonds can contribute to the intermolecular interactions necessary for the formation and stability of liquid crystalline phases. Further research in this area could lead to the discovery of novel liquid crystal materials with unique electro-optical properties.

Development of Chelating and Metalloorganic Structures with Tunable Photophysical Properties

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows it to act as a ligand in the formation of chelating and metalloorganic structures. By designing and synthesizing ligands that incorporate the this compound moiety, it is possible to create novel metal complexes.

The photophysical properties of these metalloorganic structures, such as their absorption and emission spectra, can be tuned by varying the metal center and the other ligands in the coordination sphere. The presence of the heavy bromine atom could also promote intersystem crossing, potentially leading to phosphorescent materials which are of great interest for applications in organic light-emitting diodes (OLEDs). The fluorinated pyridine ring can also influence the electronic properties of the complex, affecting the energy of the metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, thereby altering the color and efficiency of light emission.

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Ab Initio, Density Functional Theory - DFT)

No specific ab initio or DFT studies for 5-Bromo-2,4-difluoropyridine have been published in the reviewed literature. Such studies would typically calculate the optimized molecular geometry, vibrational frequencies, and electronic properties to provide a fundamental understanding of the molecule.

A frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy indicating its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

There are no published studies detailing the reactivity indices (such as electronegativity, chemical hardness, and softness) or the Molecular Electrostatic Potential (MEP) map for this compound. An MEP map would illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is vital for predicting how the molecule will interact with other reagents.

Computational Modeling of Reaction Mechanisms and Pathways

No computational models detailing the reaction mechanisms and pathways involving this compound are available. These studies would use theoretical calculations to map the energy profiles of potential reactions, identify transition states, and elucidate the step-by-step process of its chemical transformations, such as nucleophilic aromatic substitution.

Molecular Modeling for Structure-Activity Relationships (SAR) and Drug-Like Properties

While general structure-activity relationship (SAR) studies have been conducted on various classes of substituted pyridine (B92270) derivatives for different biological targets, none of these studies specifically include or focus on this compound. nih.govnih.gov Consequently, there is no specific molecular modeling data that correlates the structural features of this compound to any biological activity.

Basic drug-like properties can be predicted using computational algorithms. For instance, the predicted XlogP value for this compound is 2.1, which falls within the typical range for orally bioavailable drugs according to Lipinski's Rule of Five. uni.lu However, this is a general prediction and not the result of a detailed molecular modeling study for a specific biological target.

Analytical Characterization and Spectroscopic Studies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 5-Bromo-2,4-difluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its molecular architecture.

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are influenced by the electronegative fluorine and bromine substituents. The proton at position 3 will be split by the adjacent fluorine at position 4 and the proton at position 6. The proton at position 6 will be split by the proton at position 3 and the fluorine at position 4.

¹³C NMR: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the pyridine ring, as they are in different chemical environments. The carbons directly bonded to the fluorine and bromine atoms will exhibit characteristic chemical shifts and C-F coupling constants. Specifically, the carbons at positions 2 and 4 will show large one-bond coupling constants (¹JCF), which are diagnostic for direct C-F bonds. Smaller two- and three-bond couplings (²JCF, ³JCF) will also be observed for other carbons in the ring, providing further structural confirmation.

¹⁹F NMR: Due to the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is particularly informative. nih.gov It offers high sensitivity and a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments. oakwoodchemical.comchemicalbook.com The spectrum for this compound would show two distinct signals for the fluorine atoms at positions 2 and 4. The chemical shifts are influenced by the electronic environment created by the bromine atom and the nitrogen in the pyridine ring. Furthermore, fluorine-fluorine (F-F) and fluorine-proton (F-H) coupling constants can be observed, which are invaluable for confirming the relative positions of the substituents on the pyridine ring. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity and Coupling |

|---|---|---|

| ¹H | 7.0 - 8.5 | Doublet of doublets (dd) for each proton |

| ¹³C | 100 - 165 | Singlets or multiplets depending on C-F coupling |

| ¹⁹F | -170 to -60 | Doublets or complex multiplets for each fluorine |

Note: Actual chemical shifts and coupling constants require experimental determination and can be influenced by the solvent and other experimental conditions.

Chromatographic Techniques for Purity Assessment and Product Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing the purity of pyridine derivatives. nih.govchemimpex.comptfarm.pl A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. Detection is commonly performed using a UV detector, as the pyridine ring is UV-active. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its purity.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like this compound. chemimpex.com A capillary column with a non-polar or medium-polarity stationary phase is typically used. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC is particularly useful for identifying and quantifying volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. bldpharm.combldpharm.com LC-MS is highly sensitive and selective, allowing for the detection and identification of impurities even at trace levels. It provides both the retention time from the LC and the mass-to-charge ratio from the MS for each component in the sample.

Table 2: General Chromatographic Conditions for Analysis of Halogenated Pyridines

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 (Octadecylsilane) | Acetonitrile/Water Gradient | UV |

| GC | Polysiloxane-based | Helium or Nitrogen | FID or MS |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₅H₂BrF₂N, which corresponds to a monoisotopic mass of approximately 192.93 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be seen, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion provides a fingerprint that can help confirm the structure. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms (Br or F) or the loss of small neutral molecules. The stability of the pyridine ring means that the molecular ion is often relatively abundant.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ⁷⁹Br) | Description |

|---|---|---|

| [C₅H₂BrF₂N]⁺ | 193 | Molecular Ion (M⁺) |

| [C₅H₂BrF₂N]⁺ | 195 | Molecular Ion with ⁸¹Br |

| [C₅H₂F₂N]⁺ | 114 | Loss of Br radical |

| [C₅H₂BrFN]⁺ | 174 | Loss of F radical |

Note: The relative intensities of these fragments depend on the ionization energy and the stability of the resulting ions.

Infrared (IR) and UV-Visible Spectroscopy Applications in Characterization

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

C=C and C=N stretching (ring vibrations): A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

C-F stretching: Strong absorption bands are expected in the 1200-1300 cm⁻¹ range.

C-Br stretching: This vibration appears at lower frequencies, typically in the 500-650 cm⁻¹ region.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region. For substituted pyridines, π → π* and n → π* transitions are typically observed. nih.gov The presence of the bromine and fluorine substituents will cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. The exact positions and intensities of these absorptions can be influenced by the solvent used for the analysis.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of highly functionalized heterocyclic compounds like 5-Bromo-2,4-difluoropyridine traditionally relies on multi-step processes that can involve harsh conditions and hazardous reagents. The future of its synthesis is geared towards the principles of green chemistry, aiming to reduce environmental impact, improve efficiency, and lower costs.

Key emerging research directions include:

Photocatalysis: Visible-light photocatalysis is a rapidly advancing field that offers mild and efficient conditions for a variety of chemical transformations. eurekalert.orgchemeurope.comacs.org Future methodologies for synthesizing or functionalizing this compound could employ photocatalysts to drive reactions like C-H functionalization or cross-coupling, minimizing the need for high temperatures and strong bases. eurekalert.orgchemeurope.comacs.org This approach is particularly promising for late-stage modifications of complex molecules. eurekalert.orgchemeurope.com

Alternative Solvents and Catalysts: Research is moving away from traditional volatile organic solvents towards more environmentally benign alternatives like water or bio-based solvents. nih.gov For halogenated pyridines, methods using water as a solvent for selective amination have been developed, avoiding the need for precious metal catalysts. nih.gov Similarly, the development of catalysts based on earth-abundant metals or even metal-free catalytic systems is a major goal. For instance, thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) and ammonia (B1221849) over zeolite catalysts is being explored for the sustainable production of the core pyridine (B92270) scaffold. rsc.org

Exploration of Novel Reactivity Pathways for Diversification

The diversification of structures derived from this compound is crucial for accessing new chemical entities with unique properties. While classical reactions like Suzuki and Buchwald-Hartwig cross-coupling at the bromine position are well-established, future research is focused on unlocking new reactivity patterns. nih.gov

Emerging areas of exploration include:

C-H Bond Activation: Direct functionalization of the C-H bonds at the 3- and 6-positions of the pyridine ring is a highly atom-economical strategy. rsc.org Transition-metal catalysis, particularly with rhodium and rare-earth metals, has shown promise for the regioselective alkylation and arylation of pyridine C-H bonds. nih.govbeilstein-journals.org Applying these methods to this compound could provide direct access to tri- and tetra-substituted pyridines that are difficult to synthesize otherwise. The fluorine substituents are known to influence the regioselectivity and energetics of C-H activation, making this a fertile area for investigation. ox.ac.ukacs.orgacs.orgresearchgate.net

Halogen Dance Reactions: The "halogen dance" is a base-catalyzed migration of a halogen atom around an aromatic or heteroaromatic ring. wikipedia.orgclockss.orgresearchgate.netwhiterose.ac.ukbeilstein-archives.org For this compound, this rearrangement could potentially move the bromine atom from the C-5 position to the C-3 or C-6 position. This reaction opens up pathways to isomers that are not directly accessible, allowing for functionalization at different points on the pyridine scaffold. clockss.orgresearchgate.net

Photochemical Functionalization: Beyond its role in synthesis, photocatalysis can be used to generate novel reactive intermediates for diversification. nih.gov For instance, the generation of pyridinyl radicals under photochemical conditions allows for unique C-H functionalization pathways, such as allylation, that are distinct from classical Minisci-type reactions. recercat.catnih.gov Exploring the reactivity of this compound under such conditions could lead to a wide array of new derivatives.

Expansion into New Areas of Advanced Functional Materials

The inherent properties of the this compound core make it an attractive component for advanced functional materials, particularly in organic electronics and high-performance polymers.

Future applications in this domain are anticipated in:

Organic Electronics (OLEDs and Organic Semiconductors): The electron-deficient nature of the difluoropyridine ring is highly desirable for n-type organic semiconductors used in Organic Light-Emitting Diodes (OLEDs) and other electronic devices. Fluorination of organic materials is a known strategy to tune energy levels, enhance electron mobility, and improve device stability and performance. tuni.firesearchgate.net The 5-bromo position serves as a convenient handle for introducing other functional groups, such as pyrene (B120774) or triphenylamine (B166846) moieties, to create hole-transporting or emissive materials with tailored optoelectronic properties. acs.orgnih.gov

High-Performance Polymers: Incorporating highly fluorinated aromatic units like difluoropyridine into polymer backbones can impart desirable properties such as increased thermal stability, enhanced chemical resistance, and hydrophobicity. mdpi.com The difunctional nature of this compound (after converting the bromine to another reactive group) allows it to be used as a monomer in the synthesis of novel fluoropolymers for applications ranging from advanced coatings to membranes.

Advanced Scaffold Applications in Chemical Biology and Catalysis

The rigid structure and specific electronic properties of the this compound scaffold make it a promising platform for designing sophisticated molecules for biological and catalytic applications.

Emerging directions in this area include:

Ligand Design for Catalysis: Fluorinated ligands can significantly influence the properties of metal catalysts, leading to higher stability, altered reactivity, and unique selectivity. rsc.org Using this compound as a building block for ligands allows for the fine-tuning of a catalyst's electronic and steric environment. The electron-withdrawing fluorine atoms can modulate the redox properties of the metal center, which is crucial in designing more efficient catalysts for challenging transformations. rsc.orgwikipedia.org

Medicinal Chemistry and Drug Discovery: The pyridine ring is a prevalent scaffold in FDA-approved drugs. rsc.org The introduction of fluorine atoms is a common strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity, and modulate physicochemical properties like lipophilicity. The this compound scaffold offers a unique combination of these features. Its orthogonal reactivity allows for the selective introduction of different pharmacophores at the bromine and C-H positions, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. nih.gov

Chemical Probes and Diagnostics: The development of selective chemical probes is essential for studying biological processes. The this compound scaffold can be elaborated into probes that target specific proteins or enzymes. nih.gov Its defined structure and the potential for attaching reporter groups (e.g., fluorophores or affinity tags) make it a valuable starting point for creating tools to investigate biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。